1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide
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Description
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C15H15N7O2 and its molecular weight is 325.332. The purity is usually 95%.
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Biological Activity
The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide is a novel small molecule with potential therapeutic applications. Its structure incorporates a pyrazole and pyrimidine moiety, which are known to exhibit various biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure
The compound's molecular formula is C15H16N6O. It consists of:
- A pyrazole ring, which is known for its role in medicinal chemistry.
- A pyrimidine ring that enhances the compound's interaction with biological targets.
- An azetidine moiety that contributes to its pharmacological profile.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrazole and pyrimidine derivatives:
- In vitro studies showed that compounds containing these moieties can inhibit cancer cell proliferation. For instance, a related pyrazole derivative exhibited IC50 values ranging from 0.036 to 0.758 μM against various cancer cell lines, outperforming standard treatments like sorafenib .
Antibacterial Properties
Compounds with similar structures have also been evaluated for their antibacterial effects:
- The synthesized derivatives displayed significant antibacterial activity against various strains, with minimum inhibitory concentration (MIC) values reported between 64 to 512 μg/mL .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substituents on the pyrazole and pyrimidine rings affect potency and selectivity. For example, electron-withdrawing groups on the pyrazole ring were associated with increased antagonist activity against androgen receptors .
Case Studies
Case Study 1: Anticancer Evaluation
A study assessed the cytotoxic effects of a series of pyrazole derivatives on human cancer cell lines (MCF7, HepG2). The results indicated that certain derivatives induced significant apoptotic cell death and blocked the cell cycle at the sub-G1 phase, confirming their potential as anticancer agents .
Case Study 2: Antibacterial Screening
In another study, a library of pyrazole-based compounds was screened for antibacterial activity. The results highlighted that specific derivatives inhibited biofilm formation in Pseudomonas aeruginosa, showcasing their potential for treating bacterial infections .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O2/c1-10-5-12(20-24-10)19-15(23)11-7-21(8-11)13-6-14(17-9-16-13)22-4-2-3-18-22/h2-6,9,11H,7-8H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKBVXVQQPUQIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.